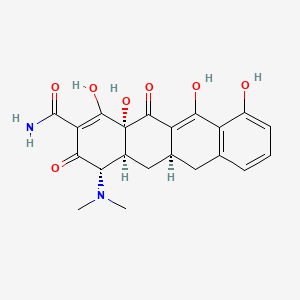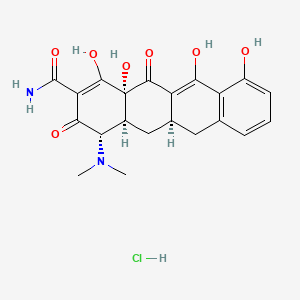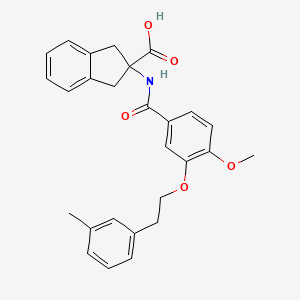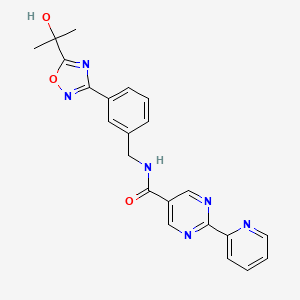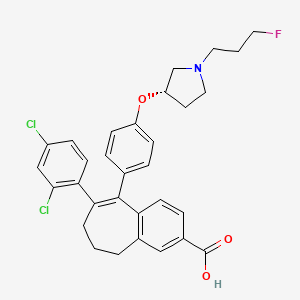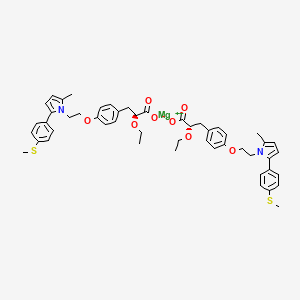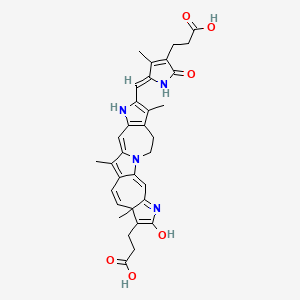
Seclidemstat
Descripción general
Descripción
Seclidemstat es un inhibidor de molécula pequeña de la desmetilasa 1 específica de lisina (LSD1), una enzima involucrada en la regulación de la expresión genética a través de la desmetilación de histonas y proteínas no histónicas. Este compuesto ha demostrado ser prometedor en el tratamiento de varios cánceres, incluidos los síndromes mielodisplásicos, la leucemia mielomonocítica crónica y los sarcomas con reordenamiento FET .
Aplicaciones Científicas De Investigación
Seclidemstat tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto de herramienta para estudiar el papel de LSD1 en la regulación epigenética.
Biología: Investigado por sus efectos sobre la expresión génica y la diferenciación celular.
Medicina: En ensayos clínicos para el tratamiento de varios cánceres, incluidos los síndromes mielodisplásicos, la leucemia mielomonocítica crónica y los sarcomas con reordenamiento FET
Mecanismo De Acción
Seclidemstat ejerce sus efectos inhibiendo la actividad enzimática de LSD1, que participa en la desmetilación de residuos de lisina en proteínas histonas. Esta inhibición conduce a cambios en la expresión génica, afectando procesos celulares como la proliferación, la diferenciación y la apoptosis. This compound también interrumpe la función de andamiaje de LSD1, impactando aún más su papel en la regulación transcripcional .
Safety and Hazards
Direcciones Futuras
Seclidemstat is currently being studied in a Phase 1/2 trial for its effectiveness in treating Ewing sarcoma and FET-rearranged sarcomas . The interim results from this trial indicate that first- and second-relapse Ewing sarcoma patients treated with this compound in combination with topotecan and cyclophosphamide who achieve disease control may have an increased time to tumor progression (TTP) compared with treatment of topotecan and cyclophosphamide alone .
Análisis Bioquímico
Biochemical Properties
Seclidemstat plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It specifically targets Lysine-specific demethylase 1 (LSD1 or KDM1A), a chromatin modifying enzyme that plays a key role in the cell cycle and cell differentiation and proliferation . LSD1 is known to demethylate histone lysine residues H3K4me1/2 and H3K9 me1/2 .
Cellular Effects
This compound has shown potent activity in cell viability assays across FET-rearranged sarcomas and disrupted the transcriptional function of all tested fusions . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It inhibits LSD1’s catalytic activity, disrupts SNAIL/GFI1 (SNAG)-scaffolding protein-protein interactions, induces cell differentiation, and has potential anticancer treatments for hematological and solid tumors .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has shown potent activity in cell viability assays across FET-rearranged sarcomas and disrupted the transcriptional function of all tested fusions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with LSD1, a member of the flavine adenine dinucleotide-dependent (FAD-dependent) amine oxidase (AO) family of demethylases .
Transport and Distribution
Métodos De Preparación
La síntesis de Seclidemstat involucra múltiples pasos, comenzando con la preparación de intermediarios claveEl paso final implica la formación de un enlace de hidrazida . Los métodos de producción industrial se centran en optimizar las condiciones de reacción para asegurar un alto rendimiento y pureza, a menudo involucrando el uso de técnicas de purificación avanzadas como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Seclidemstat experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas, que pueden tener diferentes actividades biológicas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Comparación Con Compuestos Similares
Seclidemstat es parte de una clase de inhibidores de LSD1, que incluye compuestos como:
Iadademstat (ORY-1001): Otro potente inhibidor de LSD1 con aplicaciones similares en oncología.
GSK2879552: Un inhibidor de LSD1 con una estructura química diferente pero un mecanismo de acción similar.
Bomedemstat (IMG-7289): Un inhibidor de LSD1 utilizado en el tratamiento de malignidades hematológicas.
Pulrodemstat (CC-90011):
This compound es único en su capacidad de inhibir tanto las funciones enzimáticas como de andamiaje de LSD1, lo que lo convierte en un candidato prometedor para el tratamiento de varios cánceres .
Propiedades
IUPAC Name |
N-[(E)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O4S/c1-14(18-13-16(21)6-7-19(18)26)22-23-20(27)15-4-3-5-17(12-15)30(28,29)25-10-8-24(2)9-11-25/h3-7,12-13,26H,8-11H2,1-2H3,(H,23,27)/b22-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSQDUZRRVBYLA-HYARGMPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)C3=C(C=CC(=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)/C3=C(C=CC(=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423715-37-0 | |
| Record name | SP-2577 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1423715370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Seclidemstat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17117 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Seclidemstat | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYH386V3WJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



